2-Bromo-1-fluoro-4-(prop-2-en-1-yloxy)benzene
CAS No.: 286836-27-9
Cat. No.: VC8096188
Molecular Formula: C9H8BrFO
Molecular Weight: 231.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 286836-27-9 |
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Molecular Formula | C9H8BrFO |
Molecular Weight | 231.06 g/mol |
IUPAC Name | 2-bromo-1-fluoro-4-prop-2-enoxybenzene |
Standard InChI | InChI=1S/C9H8BrFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h2-4,6H,1,5H2 |
Standard InChI Key | KNZSJWCIOKOOCS-UHFFFAOYSA-N |
SMILES | C=CCOC1=CC(=C(C=C1)F)Br |
Canonical SMILES | C=CCOC1=CC(=C(C=C1)F)Br |
Introduction
Structural and Molecular Characteristics
Molecular Identity
The compound’s molecular formula is C₉H₈BrFO, with a molecular weight of 231.06 g/mol . Key structural features include:
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Bromine at position 2: A strong electron-withdrawing group that activates the ring for nucleophilic substitution.
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Fluorine at position 1: Enhances metabolic stability and directs electrophilic attacks to specific positions.
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Allyloxy group at position 4: A π-rich substituent enabling cycloadditions and Claisen rearrangements .
Table 1: Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 286836-27-9 | |
Molecular Formula | C₉H₈BrFO | |
Molecular Weight | 231.06 g/mol | |
Purity | ≥97% | |
Storage Conditions | Frozen (-20°C) |
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:
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SNAr Route: Reacting 2-bromo-1-fluoro-4-iodobenzene with allyl alcohol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C .
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Ullmann Coupling: Using copper catalysts to couple allyl alcohol with 2-bromo-1-fluoro-4-iodobenzene under milder conditions .
Key Optimization Factors:
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Solvent Polarity: DMF increases reaction rates but may promote side reactions like dehalogenation .
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Temperature: Elevated temperatures (80–100°C) improve yields but risk allyl group degradation .
Table 2: Synthesis Optimization
Industrial Scalability
Industrial production involves scaling laboratory methods using continuous flow reactors to enhance efficiency and safety . Hazardous byproducts (e.g., HBr) require specialized handling and neutralization systems .
Physicochemical Properties
Spectral Characterization
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¹H NMR: Allyl protons appear as a multiplet at δ 5.8–6.1 ppm (CH₂=CH₂), while aromatic protons split due to fluorine’s deshielding effect (δ 7.1–7.5 ppm) .
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¹³C NMR: The allyl carbons resonate at δ 115–125 ppm (sp²), and the brominated carbon appears downfield at δ 130–135 ppm .
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IR: Strong C-O-C stretch at 1200–1250 cm⁻¹ and C=C stretch at 1640 cm⁻¹ .
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing HBr and HF .
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Photoreactivity: The allyloxy group undergoes -sigmatropic Claisen rearrangement to form chromene derivatives under UV light .
Chemical Reactivity and Applications
Substitution Reactions
The bromine atom is susceptible to Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl structures . Fluorine’s ortho-directing effect facilitates regioselective nitration or sulfonation .
Cycloadditions and Rearrangements
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Claisen Rearrangement: Heating in aqueous media converts the allyloxy group to a chromene skeleton, a key step in flavonoid synthesis .
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Diels-Alder Reactions: The allyloxy group acts as a dienophile, forming six-membered rings with electron-rich dienes .
Table 3: Reaction Pathways and Products
Pharmaceutical Applications
The compound serves as an intermediate in anticancer and antimicrobial agents. Analogous bromo-fluoro derivatives exhibit MIC values as low as 0.00195 µg/mL against Candida species .
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